molecular formula C20H28ClN5O4S B2491939 N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methyl-N~3~-(4-methylbenzyl)piperidine-1,3-dicarboxamide CAS No. 1251546-91-4

N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methyl-N~3~-(4-methylbenzyl)piperidine-1,3-dicarboxamide

Cat. No. B2491939
CAS RN: 1251546-91-4
M. Wt: 469.99
InChI Key: LBZXOJWIJKXNSR-UHFFFAOYSA-N
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Description

N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methyl-N~3~-(4-methylbenzyl)piperidine-1,3-dicarboxamide is a useful research compound. Its molecular formula is C20H28ClN5O4S and its molecular weight is 469.99. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structure-Activity Relationships

One area of research on similar compounds involves the synthesis and evaluation of their structure-activity relationships. For instance, research has been conducted on the synthesis of analogues based on piperidinecarboxamide and related pharmacophores, evaluating their anticonvulsant activity. This research highlights the importance of specific substitutions on the aromatic ring and the piperidine ring in enhancing activity without increasing neurotoxicity, suggesting potential applications in developing treatments for seizures (Ho, Crider, & Stables, 2001).

Bioactivity and Metal Complexes

Another aspect of research involves studying the bioactivity of benzamides and their complexes. For example, novel benzamides have been synthesized and their copper and cobalt complexes evaluated for in vitro antibacterial activity. This suggests potential applications in designing new antibacterial agents (Khatiwora et al., 2013).

Inotropic Evaluation

Research has also focused on the inotropic evaluation of piperidinecarboxamides, indicating some derivatives exhibit favorable activity compared to standard drugs. This points towards potential applications in developing treatments for heart conditions (Liu et al., 2009).

Anti-Acetylcholinesterase Activity

The synthesis and evaluation of piperidine derivatives for anti-acetylcholinesterase (anti-AChE) activity is another area of focus. This research is significant for developing antidementia agents, as certain compounds have shown potent inhibitory effects on AChE (Sugimoto et al., 1990).

Metabolism and Pharmacokinetics

The metabolism and pharmacokinetics of compounds like SB-649868, an orexin receptor antagonist, have been studied, highlighting the importance of understanding the elimination pathways and metabolite formation in the development of insomnia treatments (Renzulli et al., 2011).

properties

IUPAC Name

3-[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl-1-ethyl-N-(3-methoxypropyl)pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28ClN5O4S/c1-3-25-15-18(19(27)22-8-5-13-30-2)20(23-25)31(28,29)26-11-9-24(10-12-26)17-7-4-6-16(21)14-17/h4,6-7,14-15H,3,5,8-13H2,1-2H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBZXOJWIJKXNSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)S(=O)(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl)C(=O)NCCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28ClN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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